
3-Bromo-N,N-di(prop-1-en-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N,N-di(prop-1-en-2-yl)aniline, also known as Benzenamine, 3-bromo-N,N-di-2-propenyl-, is an organic compound with the molecular formula C12H14BrN and a molecular weight of 252.15 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzene ring and two prop-1-en-2-yl groups attached to the nitrogen atom of the aniline.
Vorbereitungsmethoden
The synthesis of 3-Bromo-N,N-di(prop-1-en-2-yl)aniline typically involves the reaction of 3-bromoaniline with prop-1-en-2-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
3-Bromo-N,N-di(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N,N-di(prop-1-en-2-yl)aniline has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-N,N-di(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the prop-1-en-2-yl groups play a crucial role in the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-N,N-di(prop-1-en-2-yl)aniline can be compared with other similar compounds, such as:
3-Bromoaniline: This compound lacks the prop-1-en-2-yl groups and has different chemical and biological properties.
N,N-Di(prop-1-en-2-yl)aniline: This compound lacks the bromine atom and exhibits different reactivity and applications.
3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline: This compound has an additional fluorine atom, which alters its chemical and biological properties.
Eigenschaften
CAS-Nummer |
188745-07-5 |
|---|---|
Molekularformel |
C12H14BrN |
Molekulargewicht |
252.15 g/mol |
IUPAC-Name |
3-bromo-N,N-bis(prop-1-en-2-yl)aniline |
InChI |
InChI=1S/C12H14BrN/c1-9(2)14(10(3)4)12-7-5-6-11(13)8-12/h5-8H,1,3H2,2,4H3 |
InChI-Schlüssel |
GVKANIOXPOZWDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)N(C1=CC(=CC=C1)Br)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
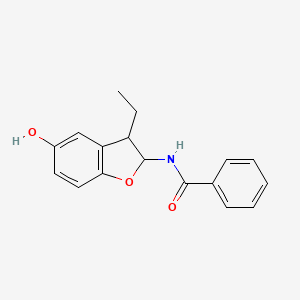
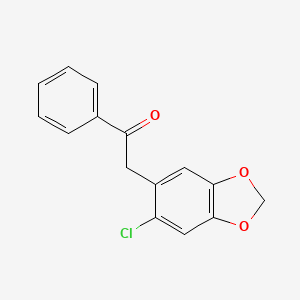
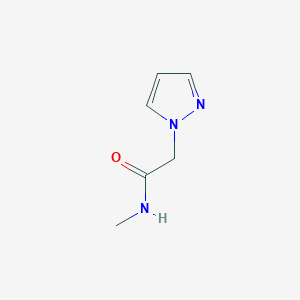
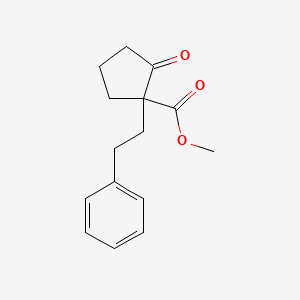
![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)
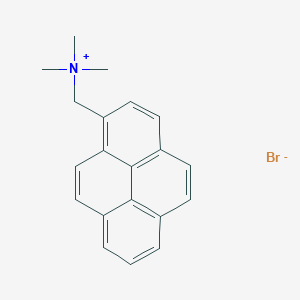
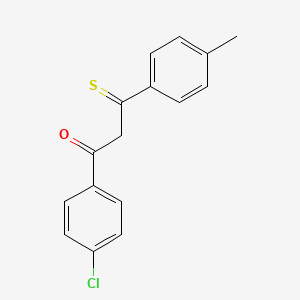
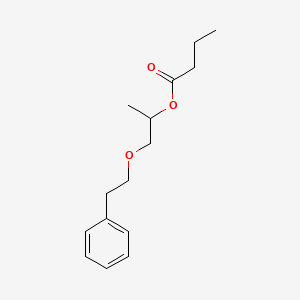

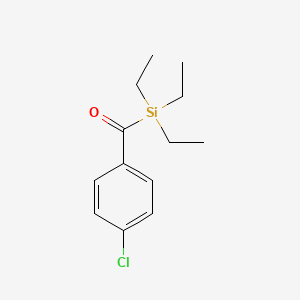

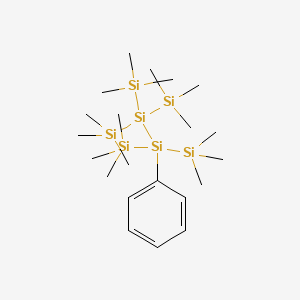
![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
